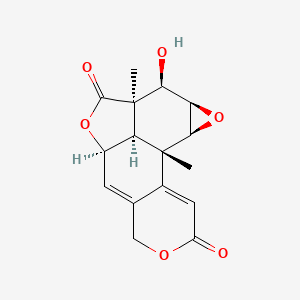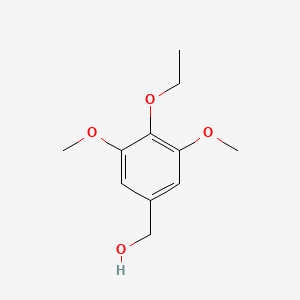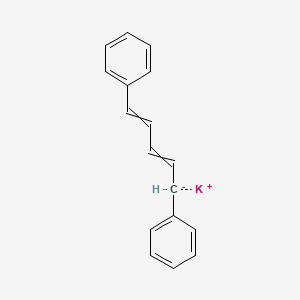
potassium;5-phenylpenta-1,3-dienylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;5-phenylpenta-1,3-dienylbenzene is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-phenylpenta-1,3-dienylbenzene typically involves the reaction of 5-phenylpenta-1,3-diene with potassium. One common method is the homogeneously catalyzed aldol condensation of cinnamaldehyde, which can be converted to 2-methyl-5-phenylpenta-2,4-dienal using a 36% aqueous solution of sodium hydroxide as the catalyst at 25°C in methanol .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;5-phenylpenta-1,3-dienylbenzene undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-attracting groups.
Bromination: Benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Substitution: Strongly basic nucleophilic reagents.
Bromination: N-bromosuccinimide (NBS) in tetrachloride.
Major Products
Oxidation: Benzoic acids.
Substitution: Various substituted aromatic compounds.
Bromination: Benzylic bromides.
Wissenschaftliche Forschungsanwendungen
Potassium;5-phenylpenta-1,3-dienylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of potassium;5-phenylpenta-1,3-dienylbenzene involves its interaction with molecular targets through its aromatic and aliphatic components. The compound can participate in various chemical reactions, influencing pathways such as oxidation and substitution. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Potassium;5-phenylpenta-1,3-dienylbenzene can be compared with other similar compounds such as:
5-phenylpenta-1,3-diene: Shares a similar structure but lacks the potassium component.
1-benzylbuta-1,3-diene: Another related compound with a similar aromatic structure.
The uniqueness of this compound lies in its combination of aromatic and aliphatic components, along with the presence of potassium, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
77132-13-9 |
|---|---|
Molekularformel |
C17H15K |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
potassium;5-phenylpenta-1,3-dienylbenzene |
InChI |
InChI=1S/C17H15.K/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17;/h1-15H;/q-1;+1 |
InChI-Schlüssel |
GQGGQOXIMWAKER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[CH-]C=CC=CC2=CC=CC=C2.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


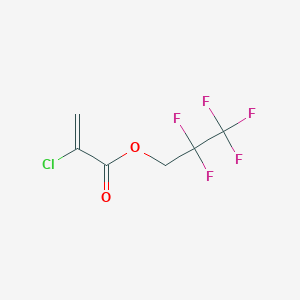
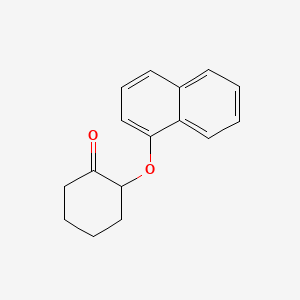

![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
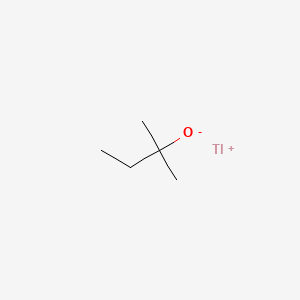


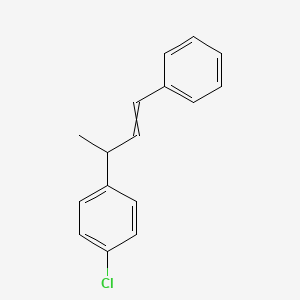
![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
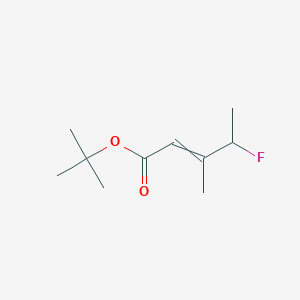

![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
